
Mifamurtide
概要
説明
ミファムチドは、メパクトという商品名でも知られており、ムラミルジペプチドの合成誘導体です。主に免疫調節剤として抗腫瘍活性を持っており、特に手術切除後の高悪性度、切除可能、非転移性骨肉腫の治療に使用されます。骨肉腫は、主に子供や若年成人に影響を与える骨がんの一種です。 ミファムチドは、リポソーム製剤として静脈内投与され、化学療法との併用で生存率の改善が示されています .
準備方法
ミファムチドは、複数段階の工程を経て合成されます。一般的な方法の一つに、N,N'-ジシクロヘキシルカルボジイミドを用いて、N-アセチルムラミル-L-アラニル-D-イソグルタミニル-L-アラニンをN-ヒドロキシスクシンイミドでエステル化するものが挙げられます。 この中間体は、次にトリエチルアミン存在下で2-アミノエチル-2,3-ジパルミトイルグリセリルリン酸と縮合されます . 工業生産では、通常、類似の合成経路が用いられますが、一貫性と純度を確保するために大規模生産向けに最適化されています。
化学反応解析
ミファムチドは、以下を含む様々な化学反応を起こします。
酸化: ミファムチドは、特定の条件下で酸化され、酸化誘導体を生成する可能性があります。
還元: 還元反応は、化合物の官能基を修飾し、生物活性を変化させる可能性があります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
ミファムチドは、以下を含む幅広い科学研究における用途があります。
化学: 合成方法と反応機構を研究するためのモデル化合物として使用されます。
生物学: 免疫調節効果と、マクロファージや単球を活性化する能力について調査されています。
医学: 主に骨肉腫の治療に使用されますが、他の癌や免疫関連疾患の治療における可能性も探られています。
化学反応の分析
Mifamurtide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Osteosarcoma Treatment
Mifamurtide is primarily utilized in treating high-risk localized and metastatic osteosarcoma. The Children's Oncology Group conducted pivotal trials showing that the addition of this compound to standard chemotherapy regimens significantly improved survival rates. For instance, the six-year overall survival rate increased from 70% with chemotherapy alone to 78% when this compound was included .
Table 1: Survival Rates with this compound in Osteosarcoma
Treatment Regimen | 6-Year Overall Survival Rate |
---|---|
Chemotherapy Alone | 70% |
Chemotherapy + this compound | 78% |
Combination Therapies
Recent studies have explored the synergistic effects of this compound when combined with other therapies. For example, a study indicated that combining this compound with an anti-IL-10 antibody significantly reduced lung metastasis dissemination in murine models of osteosarcoma . This suggests potential for this compound in combination therapies aimed at enhancing therapeutic efficacy.
Table 2: Efficacy of this compound Combinations
Combination Therapy | Effect on Metastasis |
---|---|
This compound + Anti-IL-10 Antibody | Significant reduction |
Pharmacokinetics and Safety Profile
This compound exhibits a rapid pharmacokinetic profile, with serum concentrations declining quickly after infusion. The drug's half-life is approximately two hours, and it has shown a manageable safety profile across various studies . Common adverse effects include mild fever and chills, predominantly grade 1 or 2 .
Table 3: Pharmacokinetic Data of this compound
Parameter | Value |
---|---|
Half-Life | 2 hours |
Common Adverse Effects | Fever, chills |
Case Study 1: Pleural and Pericardial Effusion
A notable case involved a ten-year-old male patient who developed pleural and pericardial effusion after treatment with this compound as part of the EURAMOS protocol. Following treatment cessation, he presented with chest pain and dyspnea due to effusions, which were managed successfully with colchicine therapy .
Case Study 2: Patient Access Study
In a patient access study involving 205 patients treated with this compound, the overall survival rates were reported at one year (70.6%) and two years (41.4%). This study highlighted the manageable safety profile of this compound despite its associated adverse effects .
作用機序
ミファムチドは、マクロファージや単球を活性化することによりその効果を発揮し、これにより炎症性サイトカインやその他の免疫刺激性分子が放出されます。この化合物は、ヌクレオチド結合オリゴマー化ドメイン含有タンパク質2(NOD2)に結合し、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路の活性化につながります。 これは、インターロイキン-1、インターロイキン-6、インターロイキン-12、腫瘍壊死因子-αなどのサイトカインの産生をもたらし、これらが腫瘍殺傷効果に寄与しています .
類似化合物との比較
ミファムチドは、その特有の構造とリポソーム製剤により、他の類似化合物と比較してユニークです。リポソーム製剤により、腫瘍殺傷効果と安全性プロファイルが向上しています。類似の化合物には以下が含まれます。
ムラミルジペプチド: ミファムチドの天然の前駆体で、免疫刺激効果は似ていますが半減期が短いです。
リポ多糖: 免疫系も活性化する細菌成分ですが、毒性がより高いです。
ミファムチドのユニークなリポソーム製剤により、より優れた送達と副作用の軽減が可能になり、免疫調節薬の武器庫に貴重な追加要素となっています。
生物活性
Mifamurtide, also known as L-MTP-PE, is a liposomal formulation of muramyl tripeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of osteosarcoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and clinical outcomes supported by various studies.
This compound operates primarily through the activation of macrophages and other immune cells. Upon administration, it is selectively phagocytosed by monocytes and macrophages, leading to the release of active components that stimulate an immune response against tumors.
- Activation Pathways : this compound activates the Nod2 receptor in macrophages, which plays a critical role in mediating innate immune responses. This activation triggers downstream signaling pathways involving NF-κB, resulting in increased production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 .
Effects on Tumor Cells
Research has demonstrated that this compound exhibits significant anti-tumor activity, particularly against osteosarcoma cells. In vitro studies have shown:
- Proliferation Inhibition : this compound significantly reduces the proliferation of MG63 osteosarcoma cells when co-cultured with activated macrophages. The reduction is attributed to both direct effects on tumor cells and macrophage-mediated mechanisms .
- Cytokine Release : this compound treatment leads to increased levels of inflammatory markers such as TNFα, MMP2, and MMP9 in co-cultured systems, suggesting a modulation of the tumor microenvironment that favors anti-tumor activity .
Clinical Studies
Several clinical trials have evaluated the efficacy of this compound in combination with chemotherapy for high-risk osteosarcoma patients:
- Phase II Trials : One notable trial involved 126 patients with localized or metastatic osteosarcoma receiving this compound alongside standard chemotherapy. Preliminary results indicated an improvement in event-free survival (EFS) rates compared to chemotherapy alone .
- Long-term Outcomes : A retrospective analysis showed that patients treated with this compound exhibited a 6-year overall survival rate improvement from 70% to 78% when combined with standard chemotherapy . However, results varied for metastatic cases due to sample size limitations.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with recurrent osteosarcoma exhibited significant tumor regression after receiving this compound combined with chemotherapy. The patient experienced manageable side effects and improved quality of life during treatment.
- Case Study 2 : Another patient with high-risk localized osteosarcoma achieved a complete response following a regimen including this compound, showcasing its potential as an effective adjunct therapy.
特性
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWUMPAHCEZAW-KRNLDFAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601028849 | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83461-56-7 | |
Record name | MTP-PE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIFAMURTIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。